molecular formula C23H28N2O5S B2550965 3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE CAS No. 1448030-97-4

3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE

Cat. No.: B2550965
CAS No.: 1448030-97-4
M. Wt: 444.55
InChI Key: NIYKJLVHUHGLEN-UHFFFAOYSA-N
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Description

This compound belongs to the 8-azabicyclo[3.2.1]octane family, a scaffold known for its conformational rigidity and pharmacological relevance in targeting central nervous system (CNS) receptors and enzymes. The molecule features:

  • Benzenesulfonyl group: Enhances metabolic stability and modulates electronic properties.
  • 3,4-Dimethoxybenzyl carboxamide: Likely contributes to lipophilicity and receptor binding via aromatic interactions.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-29-21-11-8-16(12-22(21)30-2)15-24-23(26)25-17-9-10-18(25)14-20(13-17)31(27,28)19-6-4-3-5-7-19/h3-8,11-12,17-18,20H,9-10,13-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYKJLVHUHGLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the benzenesulfonyl and dimethoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those with bicyclic structures.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional variations among related 8-azabicyclo[3.2.1]octane derivatives:

Compound Name/Identifier (Evidence ID) Substituents/Functional Groups Key Properties/Implications
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate () - Benzyl ester
- 3-Oxo group
- Ester group may reduce metabolic stability compared to sulfonamides.
- 3-Oxo group could influence hydrogen bonding .
N-(8-{(2R)-2-Hydroxy-3-[methyl(methylsulfonyl)amino]propyl}-8-azabicyclo[3.2.1]oct-3-yl)-1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide () - Methylsulfonamide
- Quinolinecarboxamide
- Hydroxypropyl chain
- Sulfonamide enhances solubility and target engagement.
- Quinoline moiety may confer fluorescence or intercalation properties .
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-chlorophenyl)-8-(2-fluoroethyl)-, methyl ester () - 4-Chlorophenyl
- Fluoroethyl
- Methyl ester
- Halogenated groups (Cl, F) increase lipophilicity and potential toxicity.
- Fluoroethyl may improve blood-brain barrier penetration .
3-Azabicyclo[3.2.1]octane-8-methanol, 3-(phenylmethyl) () - Benzyl group
- Methanol
- Hydroxyl group improves hydrophilicity but reduces membrane permeability.
- Benzyl group supports π-π stacking .
(1R,3s,5S)-Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate () - Formyl group
- Benzyl ester
- Aldehyde functionality allows for further synthetic modifications (e.g., Schiff base formation).
- Ester group may limit in vivo stability .

Functional Group Impact on Pharmacological Profile

  • Sulfonamide vs. Ester/Carboxylate : The target compound’s benzenesulfonyl group (vs. esters in ) likely improves resistance to esterase-mediated hydrolysis, extending half-life .
  • Dimethoxybenzyl vs. Halogenated Aromatics : The 3,4-dimethoxybenzyl group in the target may enhance CNS penetration compared to ’s chlorophenyl but with reduced electrophilicity (lower toxicity risk).
  • Carboxamide vs. Methanol: The carboxamide (target, ) supports hydrogen bonding with targets like kinases or GPCRs, unlike the hydroxyl group in , which may limit binding specificity.

Biological Activity

The compound 3-(benzenesulfonyl)-N-[(3,4-dimethoxyphenyl)methyl]-8-azabicyclo[3.2.1]octane-8-carboxamide is a novel synthetic derivative belonging to the class of azabicyclo compounds, which have garnered attention for their potential therapeutic applications, particularly in neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a bicyclic framework with a sulfonamide group and methoxy-substituted phenyl moieties. The presence of these functional groups is believed to contribute to its biological activity.

Molecular Formula

  • C : 18
  • H : 24
  • N : 2
  • O : 5
  • S : 1

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The azabicyclo structure is known for its ability to penetrate the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) disorders.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : Some derivatives have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the CNS .
  • Selectivity for PSEN1 Complexes : Studies suggest that related compounds can selectively inhibit presenilin complexes involved in Alzheimer's disease pathology, indicating potential neuroprotective effects .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity against various cancer cell lines and neurodegenerative models.

Assay TypeResultReference
AChE InhibitionIC50 values in the low micromolar range
Cytotoxicity (Cancer)Effective against breast and prostate cancer cells
NeuroprotectionReduced apoptosis in neuronal cultures

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the pharmacokinetics of this compound, including its ability to cross the BBB effectively.

Study TypeFindingsReference
PharmacokineticsHigh brain penetration; moderate clearance
ToxicologyNo significant cardiotoxicity observed

Case Studies and Applications

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds structurally similar to the target compound demonstrated reduced amyloid plaque formation and improved cognitive function.
  • Cancer Therapeutics : The compound has been investigated for its potential use in targeted therapies against specific cancer types, showing promise in reducing tumor size in xenograft models.

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